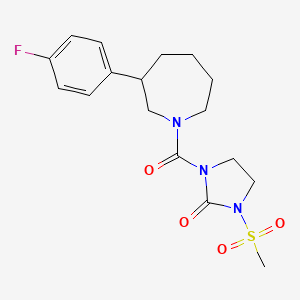

![molecular formula C12H13ClFNO4 B2927963 3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248356-39-8](/img/structure/B2927963.png)

3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

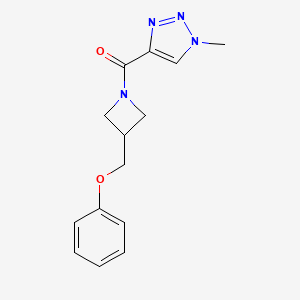

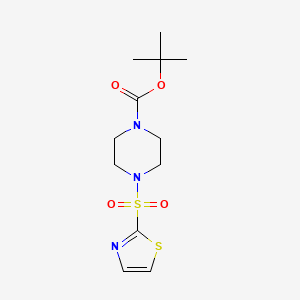

This compound is a benzoic acid derivative, which means it contains a carboxylic acid group attached to a benzene ring. The benzene ring is substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a complex group at the 2nd position. This complex group contains a carbonyl group linked to an amino group, which is further linked to an isobutyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a base molecule of benzoic acid. The various functional groups (chloro, fluoro, carbonyl, amino, and isobutyl) would be added or modified in subsequent steps. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of both electronegative (fluoro and chloro) and electropositive (amino) groups would create areas of differing electron density, which could impact the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The chloro and fluoro groups might be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups like carboxylic acid and amino could increase its solubility in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. For example, if it were used as a drug, it might interact with certain proteins or enzymes in the body. The specific interactions would depend on the compound’s structure and the nature of the target molecule .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(14)5-8(9)13/h4-5H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLRFBFXBFMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)

![N-(3-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2927901.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)